2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine
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Overview
Description
2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an ethoxy group at the second position and a methoxymethoxy group at the fourth position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine typically involves the reaction of 2-ethoxypyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Various reduced derivatives with different functional groups.
Substitution: Substituted pyridine derivatives with different nucleophiles attached.
Scientific Research Applications
2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine involves its interaction with specific molecular targets. The ethoxy and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyridine: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-methylpyridine: Similar but lacks the methoxymethoxy group.
4-Methoxymethylpyridine: Similar but with different substituents.
Uniqueness
2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine is unique due to the presence of both ethoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-ethoxy-4-(methoxymethoxymethyl)pyridine |
InChI |
InChI=1S/C10H15NO3/c1-3-14-10-6-9(4-5-11-10)7-13-8-12-2/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
IYCGJOUFIKKTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CC(=C1)COCOC |
Origin of Product |
United States |
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